molecular formula C10H10BrF B12098603 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene

4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene

Cat. No.: B12098603
M. Wt: 229.09 g/mol
InChI Key: GFIRXTLDTVKREF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene (C₁₀H₁₀BrF) is a halogenated aromatic compound featuring a bromomethyl (–CH₂Br) group at the para position (C4), a cyclopropyl substituent at the ortho position (C2), and a fluorine atom at the meta position (C1). This arrangement confers unique electronic and steric properties. The bromomethyl group is highly reactive, enabling nucleophilic substitution or cross-coupling reactions, while the cyclopropyl moiety introduces ring strain and electron-donating effects. Fluorine’s electronegativity further polarizes the aromatic ring, influencing reactivity and stability. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its versatile functional groups .

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

4-(bromomethyl)-2-cyclopropyl-1-fluorobenzene

InChI

InChI=1S/C10H10BrF/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,6H2

InChI Key

GFIRXTLDTVKREF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as fluorobenzene, in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum tribromide . The bromomethyl group can be introduced through a reaction with bromomethyl cyclopropane under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene C₁₀H₁₀BrF 229.09 –CH₂Br (C4), cyclopropyl (C2), –F (C1)
4-(Bromomethyl)benzaldehyde [] C₈H₇BrO 199.05 –CH₂Br (C4), –CHO (C1)
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene [] C₁₂H₁₄BrFO 273.15 –CH₂Br (C4), –OCH₂C₄H₇ (C1), –F (C2)
Fluazolate [] C₁₄H₁₀BrClF₃N₂O₃ 433.60 –Br, –Cl, –CF₃, pyrazole, ester

Key Observations :

  • The target compound has a lower molecular weight compared to the cyclobutylmethoxy analog (), reflecting the cyclopropyl group’s compactness.
  • Bromopropylate and fluazolate () are bulkier due to ester and heterocyclic groups, which reduce volatility but enhance pesticidal activity.

Reactivity and Functional Group Behavior

  • Bromomethyl Group : In 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene, the –CH₂Br group is susceptible to nucleophilic substitution (e.g., Suzuki coupling). This reactivity is shared with 4-(Bromomethyl)benzaldehyde (), though the aldehyde group in the latter may compete in reactions .
  • Cyclopropyl vs.
  • Fluorine Effects : Fluorine’s electron-withdrawing nature in the target compound and fluazolate () enhances the electrophilicity of adjacent groups, facilitating reactions at the bromomethyl site.

Toxicity and Handling Precautions

  • Comparative Safety : Brominated pesticides () often require stringent handling due to bioaccumulation risks, whereas fluorinated analogs may exhibit lower environmental persistence.

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